molecular formula C15H21BrN2O B1401318 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1316221-44-9

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B1401318
CAS No.: 1316221-44-9
M. Wt: 325.24 g/mol
InChI Key: YZJKCPMJLYOWFI-UHFFFAOYSA-N
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Description

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety and a dimethylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation of Pyrrolidine: The pyrrolidine ring is alkylated with the bromopyridine intermediate using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Dimethylpropanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring and dimethylpropanone group may contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((6-Chloropyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
  • 1-(3-((6-Fluoropyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
  • 1-(3-((6-Iodopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Uniqueness

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom may enhance the compound’s ability to participate in halogen bonding, potentially leading to improved binding affinity and selectivity for certain receptors or enzymes.

Properties

IUPAC Name

1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-15(2,3)14(19)18-8-7-11(10-18)9-12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJKCPMJLYOWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
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1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 3
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1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 5
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

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